1-Boc-4-morpholinopiperidine

Description

BenchChem offers high-quality 1-Boc-4-morpholinopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-morpholinopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

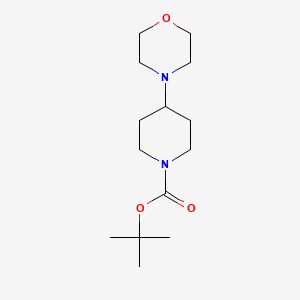

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQUSZFCONMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561795 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-20-0 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1-Boc-4-morpholinopiperidine: Synthesis, Application, and Core Methodologies

This guide provides an in-depth technical overview of tert-butyl 4-morpholinopiperidine-1-carboxylate, commonly known as 1-Boc-4-morpholinopiperidine. Targeted at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its synthesis, the strategic importance of its application, and the validated protocols for its use.

1-Boc-4-morpholinopiperidine (CAS Number: 125541-20-0 ) is a heterocyclic building block of significant interest in pharmaceutical research and development.[1] Its structure combines two key pharmacophores: a piperidine ring and a morpholine moiety. Both piperidine and morpholine are considered "privileged structures" in medicinal chemistry, appearing frequently in FDA-approved drugs due to their favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[2]

The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule a stable, versatile intermediate. This protection allows for selective chemical transformations at other positions before the piperidine nitrogen is unmasked for subsequent reactions, typically amide bond formation or reductive amination. This control is fundamental to the multi-step synthesis of complex drug candidates.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 125541-20-0 | [1] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [1][3] |

| Molecular Weight | 270.37 g/mol | [1][3] |

| IUPAC Name | tert-butyl 4-morpholinopiperidine-1-carboxylate | [3] |

| Synonyms | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, 1,1-dimethylethyl ester; tert-Butyl 4-(4-morpholinyl)-1-piperidinecarboxylate | [1] |

| Appearance | Typically an off-white to white solid | N/A |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis Pathway: Reductive Amination

The most common and efficient laboratory-scale synthesis of 1-Boc-4-morpholinopiperidine is achieved through a one-pot reductive amination reaction. This choice is predicated on the high yields, operational simplicity, and ready availability of the starting materials.

The core logic involves the reaction of a ketone (1-Boc-4-piperidone) with a secondary amine (morpholine) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine.

Caption: Workflow for the synthesis of 1-Boc-4-morpholinopiperidine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system; successful execution relies on the careful control of stoichiometry and reaction conditions.

Materials:

-

1-Boc-4-piperidone

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-4-piperidone (1.0 eq) and the chosen solvent (DCE or MeOH, approx. 0.1-0.2 M concentration).

-

Amine Addition: Add morpholine (1.1-1.2 eq). Stir the mixture at room temperature for 20-30 minutes. The slight excess of the amine helps drive the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. NaBH(OAc)₃ is chosen as the reducing agent because it is mild, selective for iminium ions over ketones, and does not react violently with protic solvents like methanol. This selectivity prevents reduction of the starting ketone.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Core Application: A Gateway to Bioactive Molecules

The primary value of 1-Boc-4-morpholinopiperidine lies in its role as a versatile intermediate. After deprotection, the newly revealed secondary amine on the piperidine ring serves as a reactive handle for diversification, enabling the synthesis of a wide array of more complex molecules. Its deprotected form, 4-morpholinopiperidine (CAS: 53617-35-9), is a known reactant for creating compounds with diverse therapeutic activities.[4]

These include:

-

Selective adenosine A2A receptor antagonists[5]

-

Antidepressants[5]

-

Antimalarials[5]

-

Agents to restore E-cadherin expression in cancer cells

-

Orally bioavailable P2Y12 antagonists for anti-platelet therapy[5]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. tert-Butyl 4-morpholinopiperidine-1-carboxylate 95.00% | CAS: 125541-20-0 | AChemBlock [achemblock.com]

- 4. 53617-35-9 4-Morpholino piperidine AKSci J90870 [aksci.com]

- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

1-Boc-4-morpholinopiperidine chemical properties

An In-Depth Technical Guide to 1-Boc-4-morpholinopiperidine: Properties, Synthesis, and Applications

Introduction

1-Boc-4-morpholinopiperidine (tert-butyl 4-morpholinopiperidine-1-carboxylate) is a synthetically versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine core, a morpholine moiety, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination offers a scaffold that is frequently employed in the synthesis of complex biologically active molecules. The morpholine group can enhance aqueous solubility and introduce a key hydrogen bond acceptor, properties often sought in drug candidates targeting the central nervous system (CNS).[1] The Boc group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for selective chemical manipulations at other positions before its removal under acidic conditions.

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 1-Boc-4-morpholinopiperidine, tailored for scientists and professionals in the pharmaceutical and chemical research sectors.

Core Chemical and Physical Properties

1-Boc-4-morpholinopiperidine is a stable, solid compound under standard laboratory conditions. Its key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 125541-20-0 | [2] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [2] |

| Molecular Weight | 270.37 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, Refrigerator, Sealed in dry conditions | [2][4] |

| Synonyms | tert-butyl 4-morpholinopiperidine-1-carboxylate, tert-Butyl 4-(4-morpholinyl)-1-piperidinecarboxylate | [2] |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 1-Boc-4-morpholinopiperidine is achieved through a one-pot reductive amination reaction. This pathway is favored for its operational simplicity, mild reaction conditions, and generally good yields.[5]

The logical workflow for this synthesis is outlined below:

Sources

1-Boc-4-morpholinopiperidine molecular weight

An In-Depth Technical Guide to 1-Boc-4-morpholinopiperidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is fundamental to the efficient synthesis of complex molecular architectures. 1-Boc-4-morpholinopiperidine, a key heterocyclic intermediate, represents an exemplary scaffold in this regard. Its structure features a central piperidine ring, which is a prevalent motif in numerous approved drugs, functionalized at the 4-position with a morpholine moiety and equipped with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

The presence of the Boc group is of critical importance, offering robust protection of the secondary amine under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions.[1] This enables chemists to perform selective modifications on other parts of a molecule before revealing the piperidine nitrogen for subsequent reactions. The morpholine group often imparts favorable physicochemical properties to parent molecules, such as improved aqueous solubility and metabolic stability, making the morpholinopiperidine scaffold highly desirable in drug design.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications in pharmaceutical research, and robust analytical methods for quality control and characterization of 1-Boc-4-morpholinopiperidine.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are the bedrock of its effective use in synthesis. 1-Boc-4-morpholinopiperidine is identified by the CAS Number 125541-20-0.[2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 270.37 g/mol | [2] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [2][3] |

| CAS Number | 125541-20-0 | [2] |

| IUPAC Name | tert-butyl 4-morpholinopiperidine-1-carboxylate | [3] |

| Synonyms | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, 1,1-dimethylethyl ester; tert-Butyl 4-(4-morpholinyl)-1-piperidinecarboxylate | [2] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Chemical Structure:

Section 2: Synthesis and Mechanistic Insights

A common and efficient method for the synthesis of 1-Boc-4-morpholinopiperidine is the reductive amination of N-Boc-4-piperidone with morpholine. This widely used reaction proceeds through an iminium ion intermediate which is subsequently reduced in situ. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion over the starting ketone, preventing side reactions and leading to high yields.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

N-Boc-4-piperidone

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add morpholine (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the enamine/iminium intermediate.

-

Add glacial acetic acid (1.2 eq) to catalyze the reaction.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-morpholinopiperidine as a pure solid.

Caption: Recommended analytical workflow for quality control.

Section 5: Safety, Handling, and Storage

| [5] Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| [4] | Handling |

| [4] | First Aid (Inhalation) |

| [4] | First Aid (Skin Contact) |

| [4] | First Aid (Eye Contact) |

| [4] | Storage |

| [2] |

Conclusion

1-Boc-4-morpholinopiperidine is a high-value intermediate for the pharmaceutical and fine chemical industries. Its well-defined structure, featuring a strategically protected piperidine nitrogen and a beneficial morpholine moiety, makes it an ideal building block for constructing complex, biologically active molecules. Understanding its physicochemical properties, synthesis, and analytical characterization is crucial for its effective application. By following the protocols and guidelines outlined in this document, researchers can confidently utilize this versatile compound to advance their research and development objectives.

References

-

Pharmaffiliates. (n.d.). 1-Boc-4-morpholinopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-butyl 4-morpholinopiperidine-1-carboxylate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of tert-butyl 4-morpholinopiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, a validated synthesis protocol, in-depth characterization, and its critical role as a pharmaceutical intermediate.

Introduction: A Pivotal Scaffold in Drug Discovery

tert-Butyl 4-morpholinopiperidine-1-carboxylate, a bifunctional molecule, incorporates a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a morpholine moiety at the 4-position. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of complex pharmaceutical agents. The Boc-protecting group offers stability under numerous reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step syntheses. The morpholinopiperidine core is a prevalent scaffold in many biologically active compounds, contributing to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.

This guide will provide a detailed exploration of this compound, moving from its fundamental chemical properties to its practical synthesis and application, thereby offering a holistic resource for scientists working with this important molecule.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of tert-butyl 4-morpholinopiperidine-1-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-morpholinopiperidine-1-carboxylate | [1] |

| CAS Number | 125541-20-0 | [1] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [2] |

| Molecular Weight | 270.37 g/mol | [2] |

| Appearance | White solid | [3] |

| Storage | Store at 4°C, protect from light | [2] |

Below is a 2D representation of the chemical structure of tert-butyl 4-morpholinopiperidine-1-carboxylate.

Caption: 2D structure of tert-butyl 4-morpholinopiperidine-1-carboxylate.

Synthesis Protocol: Reductive Amination

The most common and efficient method for the synthesis of tert-butyl 4-morpholinopiperidine-1-carboxylate is the reductive amination of N-Boc-4-piperidone with morpholine. This one-pot reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

Underlying Principles and Mechanistic Considerations

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction between a ketone (N-Boc-4-piperidone) and a secondary amine (morpholine) initially forms a hemiaminal, which then dehydrates to an enamine or an iminium ion. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting ketone, but sufficiently reactive to reduce the intermediate iminium ion/enamine. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE). Acetic acid is often used as a catalyst to facilitate the dehydration of the hemiaminal intermediate.

It is important to note that the reaction between morpholine and N-Boc-4-piperidone can be sluggish due to the decreased nucleophilicity of morpholine and the steric hindrance from the Boc group.[4] Therefore, allowing sufficient time for the formation of the iminium/enamine intermediate before the reduction is complete is crucial for achieving a good yield.

Caption: Reductive amination workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination.[3]

Materials:

-

N-Boc-4-piperidone (1 equivalent)

-

Morpholine (1.1 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Acetic acid (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for elution)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1 eq) and anhydrous DCM. Stir the mixture until the solid is completely dissolved.

-

Addition of Amine and Catalyst: To the stirred solution, add morpholine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford tert-butyl 4-morpholinopiperidine-1-carboxylate as a white solid.[3]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, Chloroform-d): δ 4.30-4.00 (m, 2H), 3.79-3.64 (m, 4H), 2.71 (t, J=12.5Hz, 2H), 2.60-2.47 (m, 4H), 2.31 (ddt, J=11.2, 7.3, 3.7Hz, 1H), 1.81 (dt, J=13.1, 2.7Hz, 2H), 1.45 (s, 11H).[3]

-

Interpretation: The singlet at 1.45 ppm corresponds to the nine protons of the tert-butyl group of the Boc protecting group. The multiplets between 2.31 and 4.30 ppm are characteristic of the protons on the piperidine and morpholine rings. The integration of these signals should correspond to the number of protons in the respective positions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Expected Molecular Ion: For C₁₄H₂₆N₂O₃, the expected monoisotopic mass is 270.1943 g/mol .

-

Observed Ion (ESI+): m/z 270 (M+H)⁺.[3]

-

Fragmentation Pattern: Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or components thereof. A significant fragment would be expected at m/z 171, corresponding to the [M+H - Boc]⁺ fragment (4-morpholinopiperidine). Further fragmentation of the morpholine and piperidine rings would also be observed.

Applications in Pharmaceutical Synthesis

tert-Butyl 4-morpholinopiperidine-1-carboxylate is a crucial intermediate in the synthesis of several targeted cancer therapies. After deprotection of the Boc group, the resulting 4-morpholinopiperidine can be further functionalized.

Intermediate in the Synthesis of Alectinib

Alectinib is an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer. The synthesis of a key intermediate for alectinib involves the use of 4-morpholinopiperidine, which is obtained from the deprotection of tert-butyl 4-morpholinopiperidine-1-carboxylate.[3]

Precursor for Vandetanib Synthesis

Vandetanib is a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[5] The synthesis of Vandetanib involves the coupling of a quinazoline core with a side chain derived from a piperidine intermediate. While various piperidine derivatives can be used, the morpholinopiperidine moiety is a key structural feature in some synthetic routes, highlighting the importance of its Boc-protected precursor.

Caption: Role as a pharmaceutical intermediate.

Safety and Handling

tert-Butyl 4-morpholinopiperidine-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-morpholinopiperidine-1-carboxylate is a versatile and valuable building block in medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. The analytical techniques of NMR and MS provide definitive structural confirmation. Its application as a key intermediate in the synthesis of important anticancer drugs underscores its significance in the pharmaceutical industry. This guide provides the essential technical information for the effective synthesis, characterization, and utilization of this important compound.

References

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Reddit. Challenging reductive amination. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Boc-4-morpholinopiperidine

This guide provides a comprehensive technical overview of the solubility of 1-Boc-4-morpholinopiperidine (tert-butyl 4-morpholinopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed methodologies for its experimental determination, and insights into predictive modeling.

Introduction: The Critical Role of Solubility in Drug Development

1-Boc-4-morpholinopiperidine serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group masks the reactivity of the piperidine nitrogen, allowing for selective chemical transformations at other positions of the molecule.[1] The solubility of this intermediate is a paramount physical property that dictates its handling, reaction kinetics, purification, and ultimately, the efficiency and scalability of a synthetic route.

Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification by crystallization, and the need for larger solvent volumes, which carries significant process and environmental implications. Conversely, a well-characterized solubility profile enables the rational design of robust and efficient chemical processes. The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of the parent amine, significantly influencing its solubility behavior.[1]

Physicochemical Properties and Solubility Profile

Table 1: Representative Solubility Data Template for 1-Boc-4-morpholinopiperidine

The following table is presented as a template for organizing experimentally determined solubility data. The values provided are hypothetical yet realistic estimations based on the structural characteristics of the compound and typical solubility behavior of Boc-protected amines. Researchers should replace this data with their own experimental findings.

| Solvent | Solvent Polarity Index (Reichardt) | Predicted Solubility Category | Representative Data ( g/100 mL at 25°C) |

| Dichloromethane (DCM) | 0.309 | Very Soluble | > 50 |

| Acetone | 0.355 | Very Soluble | > 40[2] |

| Tetrahydrofuran (THF) | 0.207 | Freely Soluble | ~30 |

| Ethyl Acetate | 0.228 | Freely Soluble | ~25 |

| Methanol | 0.762 | Soluble | ~15[3][4] |

| Ethanol | 0.654 | Soluble | ~10 |

| Isopropanol (IPA) | 0.546 | Sparingly Soluble | ~5 |

| Acetonitrile | 0.460 | Sparingly Soluble | ~3 |

| Water | 1.000 | Slightly Soluble | < 0.1 |

| Heptane | 0.012 | Very Slightly Soluble | < 0.01 |

Note: This table is for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure scientific integrity and generate trustworthy data, the equilibrium or thermodynamic solubility should be determined. The "shake-flask" method, established by Higuchi and Connors, remains the gold standard for this purpose due to its reliability, particularly for compounds with low to moderate solubility.[5][6]

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to establish a saturated solution in equilibrium with an excess of the solid compound. By allowing sufficient time for equilibration, the measured concentration of the solute in the liquid phase represents its true thermodynamic solubility under the specified conditions. This method is a self-validating system because the continued presence of undissolved solid confirms that the solution is indeed saturated.[7]

Detailed Step-by-Step Protocol

-

Preparation : Add an excess amount of 1-Boc-4-morpholinopiperidine to a series of vials, each containing a precise volume of the selected solvent. The excess should be visually apparent.

-

Equilibration : Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Centrifugation : Pellet the excess solid.

-

Filtration : Use a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.

-

-

Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of 1-Boc-4-morpholinopiperidine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation : Back-calculate the original concentration in the undissolved supernatant to determine the solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

The solubility of 1-Boc-4-morpholinopiperidine is governed by the interplay of several factors, primarily the principle of "like dissolves like."

-

Solvent Polarity : The compound exhibits moderate polarity. It is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane and acetone, which can effectively solvate the entire molecule. Its solubility will likely decrease in highly polar protic solvents like water and in nonpolar solvents like heptane.

-

Temperature : For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for key solvents to understand the potential for crystallization upon cooling.

-

pH (in aqueous media) : While the Boc group protects the piperidine nitrogen, the morpholine nitrogen can still be protonated under acidic conditions. Protonation would lead to the formation of a salt, which would dramatically increase aqueous solubility.

Caption: Key Factors Influencing the Solubility of 1-Boc-4-morpholinopiperidine.

Predictive Approaches to Solubility: QSPR

In the absence of experimental data, computational methods can provide valuable estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are in silico tools that correlate the chemical structure of a compound with its physicochemical properties.[5][9] These models use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict solubility.[6]

While QSPR models can be powerful for screening large numbers of virtual compounds, their predictions should be treated as estimations.[10] The accuracy of these models depends heavily on the quality and diversity of the training data sets used to build them.[8] For a novel compound like 1-Boc-4-morpholinopiperidine, a QSPR prediction can guide initial solvent selection, but it is not a substitute for experimental verification.

Conclusion

A thorough understanding and a well-quantified dataset of the solubility of 1-Boc-4-morpholinopiperidine are indispensable for the development of efficient and scalable synthetic processes. This guide has outlined the core principles of its solubility, provided a robust, field-proven protocol for its experimental determination, and touched upon modern predictive methods. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with the solubility of this key pharmaceutical intermediate.

References

-

Acree, W. E. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. InTech.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Bergström, C. A. S., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and local computational models for aqueous solubility of drug-like molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488.

- Ghafourian, T., & E-Haggag, N. (2005). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Pharmaceutical Research, 22(7), 1183–1192.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from a relevant chemical supplier website.

-

PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 4-Morpholinopiperidine 98%.

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

-

PubChem. (n.d.). Methanol. National Center for Biotechnology Information.

-

Wikipedia. (n.d.). Methanol.

-

PubChem. (n.d.). Acetone. National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Boc-4-morpholinopiperidine safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-Boc-4-morpholinopiperidine

Introduction

1-Boc-4-morpholinopiperidine (tert-butyl 4-morpholinopiperidine-1-carboxylate) is a heterocyclic building block integral to synthetic and medicinal chemistry. As a derivative of both piperidine and morpholine, its structure is frequently incorporated into more complex molecules during the drug discovery process.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for multi-step syntheses, allowing for selective chemical transformations.[3]

Given its application in research and development, a thorough understanding of its safety and handling characteristics is paramount for protecting laboratory personnel. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core safety principles, handling protocols, and emergency procedures for 1-Boc-4-morpholinopiperidine. It is designed to synthesize technical data with practical, field-proven insights to foster a culture of safety and scientific integrity.

Section 1: Chemical Identification & Physical Properties

Accurate identification is the first step in any safety protocol. The properties listed below are essential for risk assessment and proper handling.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 4-morpholinopiperidine-1-carboxylate | [4] |

| Synonyms | 1-Boc-4-morpholinopiperidine, tert-Butyl 4-(4-morpholinyl)-1-piperidinecarboxylate | [4] |

| CAS Number | 125541-20-0 | [4] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [4] |

| Molecular Weight | 270.37 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

| Solubility | Data not available | [5] |

Section 2: Hazard Assessment and Toxicology

While comprehensive toxicological data for 1-Boc-4-morpholinopiperidine is limited, a robust hazard assessment can be formulated by examining data from its parent compound, 4-morpholinopiperidine, and general principles for heterocyclic amines.[5]

GHS Hazard Classification (Inferred) Based on the notified classification for the parent compound, 4-morpholinopiperidine, the Boc-protected derivative should be handled with caution as a potential irritant.[6][7]

-

Skin Irritation (Category 2) : May cause skin irritation upon contact.[6][7]

-

Eye Irritation (Category 2A) : May cause serious eye irritation.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory tract irritation if inhaled as dust.[6][7]

Routes of Exposure:

-

Inhalation: Inhaling dust may cause irritation to the respiratory tract.[5]

-

Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[5]

-

Eye Contact: Direct contact with the eyes may cause significant irritation.[5]

-

Ingestion: May be harmful if swallowed.[5]

Chemical Reactivity and Incompatibilities:

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous reactions.[5]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for minimizing exposure. The choice of controls should be guided by a thorough risk assessment of the specific experimental procedure.

Primary Engineering Controls

The primary causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.

-

Ventilation: All handling of 1-Boc-4-morpholinopiperidine solid should be conducted in a well-ventilated area.[8]

-

Local Exhaust Ventilation (LEV): A certified chemical fume hood is the preferred engineering control. This is critical for procedures that may generate dust, such as weighing or transferring the solid, as it captures airborne particles before they can be inhaled.[5][9]

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection must be appropriate for the quantity and concentration of the substance being handled.

-

Eye and Face Protection: Wear safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5] For tasks with a higher risk of splashing or dust generation, chemical safety goggles are recommended.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[8] It is crucial to inspect gloves for tears or holes before each use and to practice proper glove removal technique to avoid skin contamination. Wash hands thoroughly with soap and water after handling.[5]

-

Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[6] Ensure the coat is fully buttoned. For larger quantities, a chemical-resistant apron may be warranted.

-

Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required.[5] If engineering controls are not available or if dust generation is unavoidable, use a NIOSH-approved particulate respirator.[5][6]

Logical Workflow: Risk Assessment for Safe Handling

Caption: Risk assessment workflow for handling chemical reagents.

Section 4: Standard Handling and Storage Protocols

Adherence to standardized procedures is critical for ensuring both experimental integrity and personnel safety.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the work surface is clean and uncluttered.

-

PPE Donning: Put on all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area.

-

Material Transfer: To minimize dust, avoid pouring the dry powder. Use a spatula or scoop to carefully transfer the solid from the storage container to the reaction vessel or weighing boat.

-

Post-Handling: Tightly reseal the container immediately after use.[5]

-

Decontamination: Clean any residual dust from the spatula and work surface using a damp cloth (if compatible with the solvent) or as per laboratory protocol. Dispose of contaminated cleaning materials as chemical waste.

-

PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water.[5]

Storage

Proper storage is essential for maintaining the chemical's stability and preventing accidental release or reaction.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8]

-

Location: Store in a cool, dry, and well-ventilated area.[5][8] A refrigerator (2-8°C) is recommended for long-term stability.[4]

-

Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[5]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location and use of emergency equipment.

First Aid Measures

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8]

-

In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5][8]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Spill Response

For a small spill of solid 1-Boc-4-morpholinopiperidine:

-

Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Protect: Ensure you are wearing appropriate PPE, including eye protection, gloves, and a lab coat.

-

Contain: Prevent the powder from becoming airborne.

-

Clean-Up: Carefully sweep up the spilled solid and place it into a suitable, labeled, and sealed container for chemical waste disposal.[5] Avoid actions that generate dust.

-

Decontaminate: Wipe the spill area with a suitable solvent and cloth, and dispose of the cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Logical Workflow: Chemical Spill Response

Caption: Step-by-step workflow for a solid chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. For larger fires, water spray can be used to cool containers.[5][8]

-

Specific Hazards: Hazardous decomposition products like carbon and nitrogen oxides may be released during a fire.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Waste Disposal

All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper, cleaning cloths), must be disposed of as hazardous chemical waste.

-

Containers: Use clearly labeled, sealed containers for waste collection.

-

Regulations: Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[5][6] Do not allow the chemical to enter drains or waterways.[8]

Conclusion

1-Boc-4-morpholinopiperidine is a valuable tool in chemical synthesis, but its safe use hinges on a proactive and informed approach to laboratory safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with confidence and minimize risk. The principles and protocols outlined in this guide serve as a foundation for a strong safety culture, which is the ultimate safeguard for all scientific professionals.

References

-

Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (Note: This is a representative SDS for a similar Boc-protected piperidine derivative, illustrating common data points and precautions.) Source: AAPPTEC URL: [Link]

-

Safety Data Sheet: Morpholine. Source: Carl ROTH URL: [Link]

-

Product Information: 1-Boc-4-morpholinopiperidine. Source: Pharmaffiliates URL: [Link]

-

Safety Data Sheet: Morpholine. Source: Redox URL: [Link]

-

PubChem Compound Summary for CID 795724, 4-Morpholinopiperidine. Source: National Center for Biotechnology Information URL: [Link]

-

1-Boc-4-AP. Source: Wikipedia URL: [Link]

-

4-Morpholinopiperidine Drug Information. Source: PharmaCompass URL: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. Source: International Journal of Health Sciences URL: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. peptide.com [peptide.com]

- 6. aksci.com [aksci.com]

- 7. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. 4-Morpholinopiperidine - Safety Data Sheet [chemicalbook.com]

Understanding the Molecular Architecture and its Implications for Stability

An In-depth Technical Guide to the Stability and Storage of 1-Boc-4-morpholinopiperidine

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of building blocks is paramount to the success of complex synthetic campaigns and the reliability of biological data. 1-Boc-4-morpholinopiperidine, a key intermediate in the synthesis of a wide array of pharmacologically active compounds, is no exception. This guide provides a detailed examination of the chemical stability, optimal storage conditions, and potential degradation pathways of this valuable synthetic precursor.

1-Boc-4-morpholinopiperidine is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a morpholino moiety. The stability of the overall structure is dictated by the chemical robustness of these individual components.

-

The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is one of the most widely utilized amine protecting groups in organic synthesis. Its popularity stems from its general stability towards a broad range of nucleophiles and basic conditions.[1] However, it is designed to be readily cleaved under acidic conditions, a characteristic that defines its primary degradation pathway.[2][3]

-

The Piperidine and Morpholine Rings : Both the piperidine and morpholine moieties are saturated heterocyclic rings. They are generally stable and resistant to a wide range of reaction conditions. However, like most amines and ethers, they can be susceptible to strong oxidizing agents. The degradation of the morpholine ring, for instance, can be initiated by the cleavage of a C-N bond, a process observed in microbial degradation pathways.[4][5]

Caption: Structure of 1-Boc-4-morpholinopiperidine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-morpholinopiperidine is presented below. These values are essential for safe handling and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₂O₃ | - |

| Molecular Weight | 270.37 g/mol | - |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 40 - 46 °C | [7] |

| Boiling Point | 100 - 115 °C at 0.15 - 0.20 mmHg | |

| Flash Point | > 230 °F (> 110 °C) | [8] |

Core Stability and Degradation Pathways

Under recommended storage conditions, 1-Boc-4-morpholinopiperidine is a stable compound.[7][8] However, deviation from these conditions can lead to degradation, primarily through the cleavage of the acid-labile Boc group.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant vulnerability of 1-Boc-4-morpholinopiperidine is its susceptibility to acid. The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even weaker acids upon heating.[3][9] This deprotection reaction proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine, 4-morpholinopiperidine, and carbon dioxide.[2]

Caption: Primary degradation route via acid-catalyzed deprotection.

This degradation is generally undesirable during storage but is the basis of its utility in multi-step synthesis, where the Boc group is intentionally removed at a specific stage.

Other Potential Degradation Routes

-

Thermal Decomposition : While the compound has a high boiling point under vacuum, excessive or prolonged heating can lead to decomposition. Upon combustion, it is expected to produce hazardous decomposition products, including carbon oxides and nitrogen oxides.[7][8]

-

Oxidative Degradation : Contact with strong oxidizing agents should be avoided as they can potentially cleave the morpholine or piperidine rings.[7][8]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 1-Boc-4-morpholinopiperidine, adherence to proper storage and handling procedures is critical.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on information from safety data sheets and best practices for amine-containing compounds.[7][8][10][11]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[8] Long-term storage at -20°C is also an option for enhanced stability.[12] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[8][10] | Protects from atmospheric moisture and acidic gases (e.g., CO₂) that could slowly degrade the compound. |

| Light | Store in a light-resistant container. | While not explicitly stated as highly light-sensitive, protection from UV light is a good general practice for complex organic molecules. |

| Inert Gas | For high-purity applications or very long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable. | Prevents slow oxidation and degradation from atmospheric components. |

Incompatible Materials

To prevent chemical reactions and degradation, 1-Boc-4-morpholinopiperidine should be stored separately from the following substances:

Safe Handling Procedures

When working with 1-Boc-4-morpholinopiperidine, researchers should adhere to standard laboratory safety protocols:

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6][10]

-

Hygiene : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][10]

Protocol for Stability and Purity Assessment

Regularly assessing the purity of 1-Boc-4-morpholinopiperidine, especially for lots that have been stored for an extended period, is a crucial aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[13]

Experimental Workflow: HPLC Purity Analysis

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. 4-Morpholinopiperidine - Safety Data Sheet [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1-Boc-4-morpholinopiperidine as a chemical intermediate

An In-depth Technical Guide to 1-Boc-4-morpholinopiperidine: A Core Intermediate in Modern Drug Discovery

Abstract

1-Boc-4-morpholinopiperidine (CAS No. 125541-20-0) is a pivotal chemical intermediate, strategically employed in the synthesis of complex molecular architectures for pharmaceutical development. This guide provides an in-depth analysis of its synthesis, core reactivity, and diverse applications. By combining the structurally significant piperidine and morpholine scaffolds, this building block offers a reliable entry point for constructing novel therapeutics. This document serves as a technical resource for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the underlying chemical principles that govern its utility. We will explore its synthesis via reductive amination, the critical role of the Boc protecting group, and its subsequent deprotection and derivatization, contextualized through case studies of its application in contemporary drug discovery programs.

The Strategic Importance of the 4-Morpholinopiperidine Scaffold

In medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in approved pharmaceutical agents.[1] The piperidine ring provides a robust, sp³-rich scaffold that can orient substituents in precise three-dimensional space, often improving potency and pharmacokinetic properties.[2] The morpholine moiety, with its ether linkage, typically enhances aqueous solubility and can act as a hydrogen bond acceptor, improving drug-target interactions and metabolic stability.[1]

1-Boc-4-morpholinopiperidine merges these two valuable pharmacophores. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive piperidine nitrogen, rendering the molecule stable for storage and selective in its reactions. Once removed, the secondary amine becomes a versatile handle for introducing further molecular complexity, making this intermediate a cornerstone for library synthesis and lead optimization campaigns.

Caption: Structural components of 1-Boc-4-morpholinopiperidine.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are paramount for the effective use of any chemical intermediate.

Key Properties

The following table summarizes the essential identification and physical properties of 1-Boc-4-morpholinopiperidine.

| Property | Value | Reference |

| CAS Number | 125541-20-0 | [3] |

| Molecular Formula | C₁₄H₂₆N₂O₃ | [3] |

| Molecular Weight | 270.37 g/mol | [3] |

| IUPAC Name | tert-butyl 4-morpholinopiperidine-1-carboxylate | [3] |

| Synonyms | 1-Piperidinecarboxylic acid, 4-(4-morpholinyl)-, 1,1-dimethylethyl ester | [3] |

| Appearance | Colorless to off-white solid | [4] |

| Storage | 2-8°C, Refrigerator, Sealed in dry conditions | [3] |

Safety and Handling

While specific safety data for the Boc-protected compound is limited, the data for the deprotected analog, 4-morpholinopiperidine, provides a strong basis for handling procedures.[5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Important Regulatory Distinction

It is crucial to distinguish 1-Boc-4-morpholino piperidine from a similarly named precursor, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP). 1-Boc-4-AP is a regulated precursor in the synthesis of fentanyl and its analogs and is classified as a DEA List 1 Chemical in the United States.[8][9] 1-Boc-4-morpholinopiperidine is a distinct chemical entity with different applications and is not subject to the same regulations. This distinction is critical for compliance and sourcing.

Synthesis of 1-Boc-4-morpholinopiperidine

The construction of this intermediate is most efficiently achieved through a one-pot reductive amination, which is a cornerstone reaction in modern organic synthesis for forming carbon-nitrogen bonds.

Primary Synthetic Route: Reductive Amination

Causality and Rationale: This method involves the reaction of N-Boc-4-piperidone with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. The choice of reducing agent is critical. A mild, selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal. It is gentle enough not to reduce the starting ketone prematurely but is highly effective at reducing the electrophilic iminium ion as it forms. This selectivity ensures high yields and minimizes side reactions, making the protocol self-validating and robust.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Addition of Amine: Add morpholine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed.

-

Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize any acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-Boc-4-morpholinopiperidine as a solid.

Core Reactivity: The Gateway to Complexity

The synthetic value of 1-Boc-4-morpholinopiperidine lies entirely in the function and subsequent removal of its Boc protecting group.

Boc Group Deprotection

Mechanistic Rationale: The Boc group is designed to be stable to a wide range of reaction conditions (e.g., basic, reductive, oxidative) but is easily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen by a strong acid, followed by the departure of the stable tert-butyl cation, which typically fragments into isobutylene and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Deprotection Protocol

-

Setup: Dissolve 1-Boc-4-morpholinopiperidine (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq), often as a 20-50% solution in DCM, to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as a TFA salt.

-

Isolation: The resulting amine can be used as the salt or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free base, 4-morpholinopiperidine, which can be used immediately in subsequent reactions.

Applications in Medicinal Chemistry: Case Studies

The deprotected 4-morpholinopiperidine is a versatile nucleophile, ready to be incorporated into larger molecules through reactions like N-alkylation, N-arylation, or acylation.

Case Study: Intermediate for Alectinib

Alectinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer. The 4-morpholinopiperidine moiety is a key structural feature. The synthesis of alectinib precursors utilizes 4-morpholinopiperidine (obtained from deprotection of the title compound) in a crucial substitution reaction.[10] This demonstrates the direct application of this intermediate in the synthesis of a commercial drug.

Caption: Synthetic pathway utilizing the intermediate for Alectinib precursors.

Broader Therapeutic Applications

The 4-morpholinopiperidine scaffold, accessed via its Boc-protected intermediate, is a recurring motif in the development of various therapeutic agents:

-

Adenosine A2A Receptor Antagonists: Used in potential treatments for Parkinson's disease and other neurodegenerative disorders.[4][11]

-

P2Y12 Antagonists: Serve as orally bioavailable antiplatelet agents for preventing thrombosis.[4][11]

-

Antimalarials and Antimicrobials: The scaffold is used to build novel quinoline derivatives with activity against infectious diseases.[4][11]

-

Antidepressants: The moiety is incorporated into novel structures targeting CNS disorders.[4][11]

Conclusion

1-Boc-4-morpholinopiperidine is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its robust and high-yielding synthesis, coupled with the reliable chemistry of the Boc protecting group, provides a dependable pathway to the versatile 4-morpholinopiperidine scaffold. This scaffold's proven ability to impart favorable physicochemical and pharmacological properties ensures that its Boc-protected precursor will remain a highly valuable and frequently utilized intermediate in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Morpholinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Boc-4-morpholinopiperidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Google Patents. (n.d.). CN105777615A - Preparation method of 4-morpholino piperidine.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

Sources

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. aksci.com [aksci.com]

- 8. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Page loading... [guidechem.com]

- 11. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Deployment of 1-Boc-4-morpholinopiperidine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. Among the vast arsenal of synthetic building blocks, heterocyclic scaffolds have garnered significant attention for their ability to impart favorable physicochemical and biological properties to drug candidates. This technical guide provides an in-depth analysis of 1-Boc-4-morpholinopiperidine, a versatile and strategically important intermediate in drug discovery. We will dissect its fundamental properties, explore its synthesis through field-proven protocols, and illuminate its role as a "privileged" structural motif in the design of innovative therapeutics, with a particular focus on its application in the development of targeted therapies such as kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their quest for next-generation medicines.

Introduction: The Rise of Privileged Scaffolds in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel bioactive compounds.[1][2] The piperidine and morpholine rings are prime examples of such scaffolds, frequently appearing in a wide array of approved drugs and clinical candidates.[1][3] The piperidine ring, a saturated six-membered heterocycle, offers a conformationally flexible yet structurally robust anchor for substituent placement, influencing a molecule's binding affinity and pharmacokinetic properties.[2] The morpholine moiety, with its ether linkage, often enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, crucial for molecular recognition at the target site.[3]

The fusion of these two privileged structures into the 4-morpholinopiperidine scaffold results in a synergistic combination of their desirable attributes. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen of 1-Boc-4-morpholinopiperidine provides a crucial synthetic handle, allowing for controlled, sequential reactions in multi-step syntheses.[4] This guide will elucidate the strategic advantages of employing this building block in drug discovery programs.

Physicochemical Properties and Strategic Advantages

The utility of 1-Boc-4-morpholinopiperidine in drug design is rooted in its unique physicochemical properties. The presence of the morpholine ring introduces polarity and a hydrogen bond acceptor, which can improve solubility and modulate lipophilicity. The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of biological targets. The Boc protecting group, while rendering the piperidine nitrogen unreactive in initial synthetic steps, also increases the lipophilicity of the molecule, which can be advantageous for purification and handling.

| Property | Piperidine | Morpholine | 4-Morpholinopiperidine | 1-Boc-4-morpholinopiperidine |

| Molecular Weight ( g/mol ) | 85.15 | 87.12 | 170.25[5] | 270.37[6] |

| Melting Point (°C) | -9 | -5 | 40-43[5] | Not widely reported |

| Boiling Point (°C) | 106 | 129 | 100-115 (at 0.15-0.20 mmHg)[5] | Not widely reported |

| Calculated LogP | 0.97 | -0.87 | 0.6 | 2.5 |

| Hydrogen Bond Acceptors | 1 | 2 | 3 | 4 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |

Note: Calculated LogP and hydrogen bond donor/acceptor counts are based on computational models and may vary slightly between different software packages.

The data in the table above highlights the significant influence of the combined scaffold and the Boc group on the molecule's properties. The increase in molecular weight and LogP for 1-Boc-4-morpholinopiperidine compared to its constituent rings is a critical consideration for medicinal chemists aiming to maintain drug-like properties in their final compounds.

Synthesis of 1-Boc-4-morpholinopiperidine: A Validated Protocol

The reliable and scalable synthesis of 1-Boc-4-morpholinopiperidine is crucial for its widespread application. A common and efficient method is the reductive amination of N-Boc-4-piperidone with morpholine. This two-step, one-pot reaction is a cornerstone of its production.

Experimental Protocol: Reductive Amination

Reaction:

Caption: Reductive amination workflow for 1-Boc-4-morpholinopiperidine synthesis.

Materials:

-

N-Boc-4-piperidone

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 1-Boc-4-morpholinopiperidine as a white to off-white solid.

Self-Validation and Causality:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations.[7] It is less basic than other borohydrides, minimizing side reactions.

-

Solvent: Anhydrous DCM is a common solvent for this reaction as it is inert and effectively solubilizes the reactants.

-

Workup: The aqueous workup with sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationship (SAR) Insights

The true value of 1-Boc-4-morpholinopiperidine is realized in its application as a key building block in the synthesis of complex, biologically active molecules.

Case Study: Alectinib - A Targeted Cancer Therapy

Alectinib (Alecensa®) is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[8] The synthesis of Alectinib prominently features the 4-morpholinopiperidine moiety, which is introduced via the deprotected form of 1-Boc-4-morpholinopiperidine.[9][10]

Caption: Simplified synthetic route to Alectinib highlighting the incorporation of the 4-morpholinopiperidine scaffold.

The 4-morpholinopiperidine group in Alectinib plays a crucial role in its pharmacological profile. It is believed to contribute to the drug's high potency and selectivity, as well as its favorable pharmacokinetic properties, including good oral bioavailability.[11] This moiety occupies a solvent-exposed region of the ALK kinase domain, where its properties can be finely tuned to optimize drug-target interactions and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Broader Applications in Kinase Inhibitor Design

The 4-morpholinopiperidine scaffold is not limited to ALK inhibitors. Its favorable properties have led to its incorporation into inhibitors of other kinases, such as p38 MAP kinase.[12] In many kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common binding motif for type I and type II inhibitors.[13] The piperidine ring serves as a non-planar spacer, allowing for the precise positioning of other pharmacophoric groups to maximize binding affinity.[13]

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR study focused solely on the 4-morpholinopiperidine scaffold is not extensively published, general principles can be inferred from the broader literature on piperidine and morpholine derivatives in kinase inhibitors.[3][14]

-